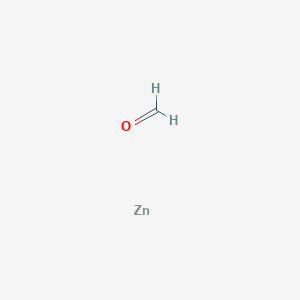
Formaldehyde--zinc (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Formaldehyde–zinc (1/1) is a compound formed by the combination of formaldehyde and zinc in a 1:1 molar ratio. Formaldehyde is the simplest aldehyde, known for its high reactivity and widespread use in various industrial applications. Zinc, on the other hand, is a transition metal with significant roles in biological systems and industrial processes. The combination of these two compounds results in a unique chemical entity with distinct properties and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Formaldehyde–zinc (1/1) can be synthesized through various methods. One common approach involves the reaction of zinc salts with formaldehyde under controlled conditions. For instance, zinc chloride can react with formaldehyde in an aqueous solution to form the desired compound. The reaction typically requires a controlled pH and temperature to ensure the proper formation of the compound.
Industrial Production Methods
In industrial settings, the production of formaldehyde–zinc (1/1) often involves large-scale reactors where zinc salts and formaldehyde are mixed under optimized conditions. The process may include steps such as purification and crystallization to obtain the compound in its pure form. The use of catalysts and specific reaction conditions can enhance the yield and efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Formaldehyde–zinc (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form zinc oxide and other by-products.
Reduction: Under certain conditions, formaldehyde–zinc (1/1) can be reduced to form simpler compounds.
Substitution: The compound can participate in substitution reactions where formaldehyde or zinc is replaced by other chemical groups.
Common Reagents and Conditions
Common reagents used in reactions involving formaldehyde–zinc (1/1) include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions typically occur under controlled temperature and pH conditions to ensure the desired outcomes.
Major Products
The major products formed from the reactions of formaldehyde–zinc (1/1) depend on the specific reaction conditions. For example, oxidation may yield zinc oxide and formic acid, while reduction could produce methanol and zinc metal.
Wissenschaftliche Forschungsanwendungen
Formaldehyde–zinc (1/1) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential effects on biological systems, including its role in enzyme inhibition and protein interactions.
Medicine: Research explores its potential use in medical treatments and drug development.
Industry: Formaldehyde–zinc (1/1) is utilized in the production of coatings, adhesives, and other industrial products.
Wirkmechanismus
The mechanism by which formaldehyde–zinc (1/1) exerts its effects involves interactions with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to active sites or altering protein structures. These interactions can affect various biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Formaldehyde–copper (1/1): Similar to formaldehyde–zinc (1/1), this compound involves the combination of formaldehyde with copper.
Formaldehyde–iron (1/1): Another similar compound where formaldehyde is combined with iron.
Uniqueness
Formaldehyde–zinc (1/1) is unique due to the specific properties imparted by zinc. Zinc’s role in biological systems and its reactivity with formaldehyde result in distinct chemical and biological behaviors compared to similar compounds involving other metals.
Eigenschaften
CAS-Nummer |
817629-64-4 |
|---|---|
Molekularformel |
CH2OZn |
Molekulargewicht |
95.4 g/mol |
IUPAC-Name |
formaldehyde;zinc |
InChI |
InChI=1S/CH2O.Zn/c1-2;/h1H2; |
InChI-Schlüssel |
QGKLCGVVGGFZBS-UHFFFAOYSA-N |
Kanonische SMILES |
C=O.[Zn] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


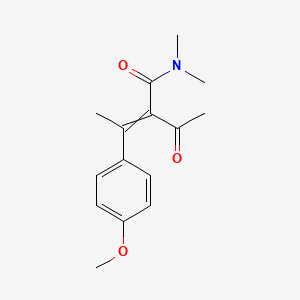
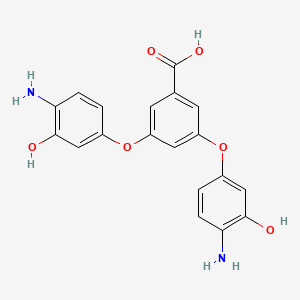
![2-{2-[3,5-Bis(methoxymethyl)-2,4,6-trimethylphenoxy]ethoxy}ethan-1-ol](/img/structure/B14209692.png)
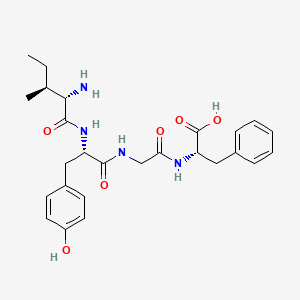
![2-Propanethiol, 1,1'-thiobis[3-[(2-aminophenyl)thio]-](/img/structure/B14209696.png)
![(Z)-1-[3-[(Z)-2-hydroxy-3-methylbut-1-enyl]quinoxalin-2-yl]-3-methylbut-1-en-2-ol](/img/structure/B14209697.png)
![8-[(1S,2S)-3-Oxo-2-(pent-2-en-1-yl)cyclopentyl]oct-2-enoic acid](/img/structure/B14209702.png)
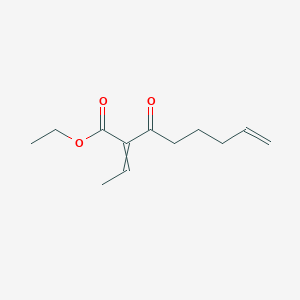
![Glycyl-D-alanyl-N-[(2-iodophenyl)methyl]-L-phenylalaninamide](/img/structure/B14209713.png)
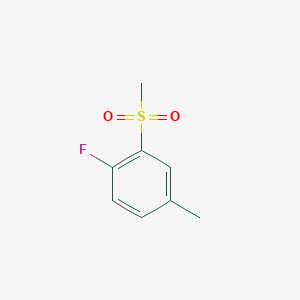
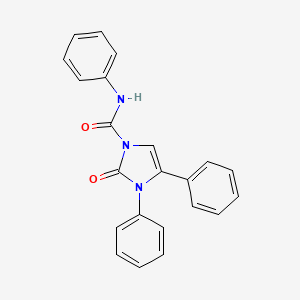
![2-[(4-Ethenylphenyl)methoxy]-6-methoxybenzaldehyde](/img/structure/B14209748.png)


